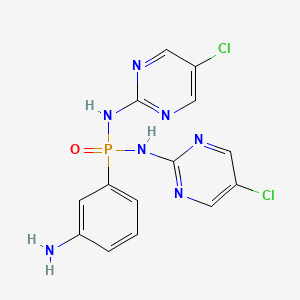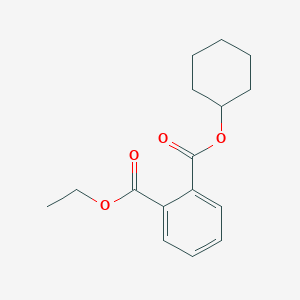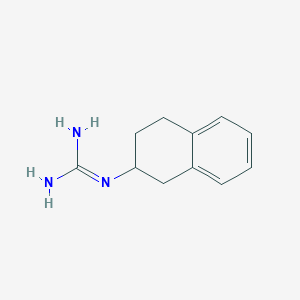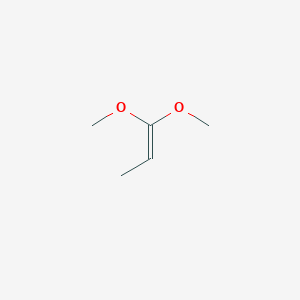
1-Propene, 1,1-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propene, 1,1-dimethoxy-, also known as propionaldehyde dimethyl acetal, is an organic compound with the molecular formula C5H10O2. It is a colorless liquid with a mild, pleasant odor. This compound is commonly used as a reagent in organic synthesis and has various applications in the chemical industry .
Métodos De Preparación
1-Propene, 1,1-dimethoxy- can be synthesized through several methods. One common synthetic route involves the reaction of propionaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
[ \text{CH}_3\text{CH}_2\text{CHO} + 2\text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} ]
In industrial production, the process typically involves mixing methanol and propionaldehyde, followed by the addition of an acid catalyst such as sulfuric acid. The reaction mixture is then heated under reflux conditions to drive the reaction to completion. After the reaction is complete, the product is purified through distillation .
Análisis De Reacciones Químicas
1-Propene, 1,1-dimethoxy- undergoes various chemical reactions, including:
-
Hydrolysis: : In the presence of water and an acid catalyst, 1-Propene, 1,1-dimethoxy- can be hydrolyzed to yield propionaldehyde and methanol. [ \text{CH}_3\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CH}_2\text{CHO} + 2\text{CH}_3\text{OH} ]
-
Oxidation: : The compound can be oxidized to form propionic acid using oxidizing agents such as potassium permanganate or chromium trioxide. [ \text{CH}_3\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{O}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COOH} + 2\text{CH}_3\text{OH} ]
-
Reduction: : Reduction of 1-Propene, 1,1-dimethoxy- can yield 1-propanol using reducing agents like lithium aluminum hydride. [ \text{CH}_3\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{LiAlH}_4 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} + 2\text{CH}_3\text{OH} ]
Aplicaciones Científicas De Investigación
1-Propene, 1,1-dimethoxy- has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for aldehydes in organic synthesis. The compound can protect the aldehyde functional group during various chemical reactions and can be easily removed afterward.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Polymer Chemistry: The compound is used in the production of certain polymers and resins.
Analytical Chemistry: It is employed as a reagent in analytical chemistry for the derivatization of aldehydes and ketones to improve their detection and quantification.
Mecanismo De Acción
The mechanism of action of 1-Propene, 1,1-dimethoxy- primarily involves its ability to act as a protecting group for aldehydes. The compound forms a stable acetal linkage with the aldehyde, preventing it from undergoing unwanted reactions during synthetic processes. The acetal linkage can be easily cleaved under acidic conditions to regenerate the original aldehyde .
Comparación Con Compuestos Similares
1-Propene, 1,1-dimethoxy- can be compared with other similar compounds such as:
1,1-Dimethoxyethane: Similar to 1-Propene, 1,1-dimethoxy-, this compound is used as a protecting group for aldehydes and ketones.
1,1-Dimethoxybutane: Another acetal compound used in organic synthesis for protecting carbonyl groups.
1,1-Dimethoxypropane: This compound is also used as a reagent in organic synthesis and has similar applications to 1-Propene, 1,1-dimethoxy-.
The uniqueness of 1-Propene, 1,1-dimethoxy- lies in its specific structure and reactivity, which makes it particularly useful for certain synthetic applications .
Propiedades
Número CAS |
5634-52-6 |
|---|---|
Fórmula molecular |
C5H10O2 |
Peso molecular |
102.13 g/mol |
Nombre IUPAC |
1,1-dimethoxyprop-1-ene |
InChI |
InChI=1S/C5H10O2/c1-4-5(6-2)7-3/h4H,1-3H3 |
Clave InChI |
NJVXMQKYAZVZHT-UHFFFAOYSA-N |
SMILES canónico |
CC=C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



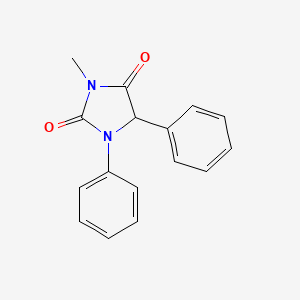
![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
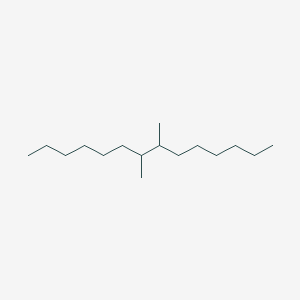
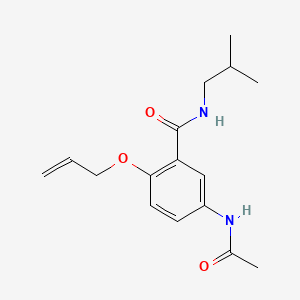
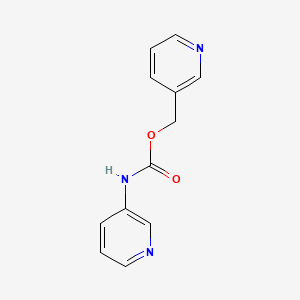
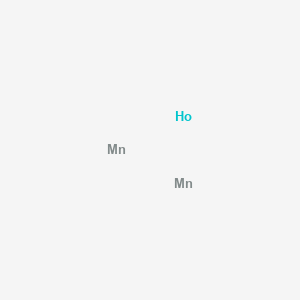
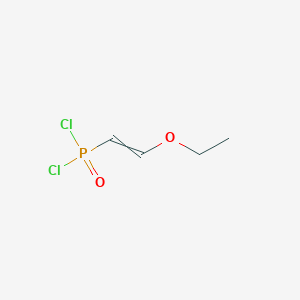
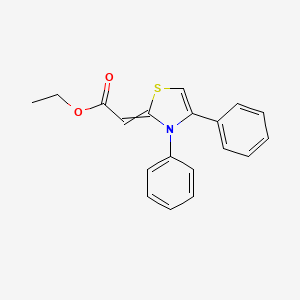
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
